tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride
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Overview
Description
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is an organic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride, also known as (S)-tert-butyl 3-(4-aminomethylphenyl)-1-pyrrolidinecarboxylate hydrochloride, is a compound with significant biological activity. This article delves into its properties, synthesis, biological effects, and applications in scientific research.
This compound has garnered attention due to its structural characteristics and potential therapeutic applications. It features a pyrrolidine core with an aromatic amine group, which enhances its biological interactions. The molecular formula is C16H25ClN2O2, with a molecular weight of approximately 312.83 g/mol .
- Appearance : White crystalline powder
- Solubility : Slightly soluble in water and ethanol; soluble in DMSO and DMF
- Melting Point : 153-154 °C
- pH : 4.0-6.0
These properties make it suitable for various biological assays and applications .
Synthesis and Characterization
The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride typically involves the condensation of a pyrrole derivative with an aromatic amine, followed by esterification. Characterization methods include:
- Infrared Spectroscopy : To confirm functional groups
- Nuclear Magnetic Resonance (NMR) : For structural elucidation
- Mass Spectrometry : To determine molecular weight and fragmentation patterns
This compound acts primarily as an inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. Its inhibition can be beneficial in treating dopamine-related disorders such as Attention Deficit Hyperactivity Disorder (ADHD) .
Antimicrobial Activity
In addition to its neurological implications, tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride exhibits antimicrobial and antifungal properties. This makes it a candidate for developing treatments against various infections .
Case Studies and Research Findings
-
Dopamine Transporter Inhibition :
- A study demonstrated that this compound significantly inhibited DAT activity in vitro, leading to increased dopamine levels in neuronal cultures. This property suggests potential use in ADHD treatment .
-
Antimicrobial Effects :
- Research indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This was attributed to its ability to disrupt microbial cell membranes .
-
Cellular Effects :
- In cellular assays, the compound influenced cell signaling pathways associated with neurotransmitter release and cellular metabolism, indicating its multifaceted role in biological systems .
Toxicity and Safety
While the compound shows promising biological activity, toxicity assessments are crucial for its application in therapeutic settings. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety profiles for human use .
Applications
Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride is being explored for:
- Pharmaceutical Development : As a potential treatment for ADHD and other neurological disorders.
- Antimicrobial Agents : In the development of new antibiotics or antifungal medications.
- Research Tool : As a biochemical probe to study dopamine transport mechanisms.
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRGAFKQIZTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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